molecular formula C11H12N2O6S B2446018 1-[(3-Nitrophenyl)sulfonyl]proline CAS No. 67320-37-0

1-[(3-Nitrophenyl)sulfonyl]proline

Cat. No.: B2446018
CAS No.: 67320-37-0
M. Wt: 300.29
InChI Key: XEKBNNVVCDSGBZ-UHFFFAOYSA-N
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Description

1-[(3-Nitrophenyl)sulfonyl]proline is a chemical compound characterized by the presence of a proline ring substituted with a 3-nitrophenylsulfonyl group

Preparation Methods

The synthesis of 1-[(3-Nitrophenyl)sulfonyl]proline typically involves the reaction of proline with 3-nitrobenzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

1-[(3-Nitrophenyl)sulfonyl]proline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the cleavage of the sulfonyl group.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[(3-Nitrophenyl)sulfonyl]proline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(3-Nitrophenyl)sulfonyl]proline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenylsulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biological pathways, depending on the specific target .

Comparison with Similar Compounds

1-[(3-Nitrophenyl)sulfonyl]proline can be compared with other sulfonylated proline derivatives, such as:

  • 1-[(4-Nitrophenyl)sulfonyl]proline
  • 1-[(2-Nitrophenyl)sulfonyl]proline
  • 1-[(3-Chlorophenyl)sulfonyl]proline

These compounds share similar structural features but differ in the position and nature of the substituents on the phenyl ring. The unique properties of this compound, such as its specific reactivity and biological activity, make it distinct from its analogs .

Properties

IUPAC Name

1-(3-nitrophenyl)sulfonylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O6S/c14-11(15)10-5-2-6-12(10)20(18,19)9-4-1-3-8(7-9)13(16)17/h1,3-4,7,10H,2,5-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEKBNNVVCDSGBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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